molecular formula C6H12ClF2N B1432677 2-(Difluoromethyl)piperidine hydrochloride CAS No. 1255666-66-0

2-(Difluoromethyl)piperidine hydrochloride

Cat. No. B1432677
M. Wt: 171.61 g/mol
InChI Key: VASVMNJMDPXFFJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)piperidine hydrochloride (DFMP) is a fluorinated piperidine compound with a wide range of applications in organic synthesis, medicinal chemistry and biochemistry. It is a versatile reagent that can be used in a variety of synthetic transformations and has a wide range of potential applications in scientific research.

Scientific Research Applications

Pharmacological Applications and Mechanisms

  • Neurological Disorders : Piperidine derivatives, such as donepezil, have shown significant improvement in cognition, global function, and activities of daily living in patients with Alzheimer's disease and vascular dementia. Donepezil, a piperidine derivative, is recognized for its reversible inhibition of acetylcholinesterase, indicating the potential of similar compounds in treating neurological conditions (Román & Rogers, 2004).

  • Muscle Spasticity and Pain Management : Tizanidine hydrochloride, another piperidine derivative, is used for managing spasticity caused by multiple sclerosis, acquired brain injury, or spinal cord injury. It has also been effective in managing pain syndromes, indicating the therapeutic versatility of piperidine derivatives (Malanga, Reiter, & Garay, 2008).

Environmental Applications

  • Herbicide Activity : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, includes studies on its toxicity and environmental impact. While not a direct application of 2-(Difluoromethyl)piperidine hydrochloride, this highlights the environmental relevance of chemical compounds in controlling pests and their ecological assessments (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Synthesis and Drug Development

  • Drug Discovery : Piperazine derivatives, closely related to piperidine compounds, are crucial in designing drugs with varied therapeutic uses such as antipsychotic, antidepressant, and anticancer activities. This underscores the significance of piperidine structures in medicinal chemistry and drug development (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

2-(difluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASVMNJMDPXFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)piperidine hydrochloride

CAS RN

1255666-66-0
Record name 2-(difluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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